2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a benzimidazole core, a piperazine ring, and methoxy groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which are structurally similar to this compound, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often resulting in diverse downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydrobenzimidazole compounds, and various substituted piperazine derivatives .
Scientific Research Applications
2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its benzimidazole core.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanamine: Similar structure but with an amine group instead of a ketone.
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: Contains the benzimidazole core with a carboxylic acid group.
Uniqueness
2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is unique due to its combination of a benzimidazole core, piperazine ring, and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methoxy-1-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-22-11-16(21)20-7-5-19(6-8-20)10-15-17-13-4-3-12(23-2)9-14(13)18-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGOSWXYYWAREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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